5-Bromo-2-chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
“5-Bromo-2-chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is a complex organic compound. It contains multiple halogens (bromine, chlorine, and iodine) and a phenylsulfonyl group attached to a pyrrolopyridine core .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps and various reagents. For instance, a related compound, 2-Iodopyridine, can be synthesized from 2-chloropyridine or 2-bromopyridine via treatment with iodotrimethylsilane . A catalytic protodeboronation of pinacol boronic esters has been reported, which utilizes a radical approach .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, a catalytic protodeboronation of pinacol boronic esters has been reported, which utilizes a radical approach . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Scientific Research Applications
Synthesis and Chemical Reactivity
Research has delved into the synthesis of complex pyrrole and pyridine derivatives, highlighting methodologies that could be relevant to the synthesis or functionalization of compounds similar to "5-Bromo-2-chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine." For instance, studies have demonstrated the utility of halogenated pyridines and pyrroles as key intermediates for further chemical transformations, paving the way for the development of compounds with significant biological activity (Wu et al., 2022). This research underscores the importance of halogenated intermediates in synthesizing novel molecules with potential applications in drug discovery and material science.
Biological Activity and Drug Design
Although specific data on the biological activity of "this compound" was not found, research into similar compounds reveals a keen interest in exploring the therapeutic potential of halogenated pyridines and pyrroles. For example, the synthesis and characterization of derivatives based on pyrazolo[3,4-b]pyridine have been investigated for their antibacterial and antioxidant properties, suggesting the potential utility of halogen-substituted pyridines in developing new therapeutic agents (Variya et al., 2019).
Safety and Hazards
Mechanism of Action
Halogenated Heterocycles
The compound is a halogenated heterocycle , which means it contains a ring structure (heterocycle) with different types of atoms (in this case, carbon and nitrogen), and it has halogen atoms (bromine, chlorine, and iodine) attached to it. Halogenated heterocycles are often used in medicinal chemistry due to their ability to form stable, bioactive compounds.
Suzuki–Miyaura Coupling
The compound might be synthesized using a Suzuki–Miyaura coupling , a type of reaction that forms carbon-carbon bonds by coupling boronic acids with organic halides. This reaction is widely used in organic chemistry to create complex molecules, including pharmaceuticals.
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-bromo-2-chloro-3-iodopyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClIN2O2S/c14-8-6-10-11(16)12(15)18(13(10)17-7-8)21(19,20)9-4-2-1-3-5-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGCWEGRXPRLHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=N3)Br)C(=C2Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClIN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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